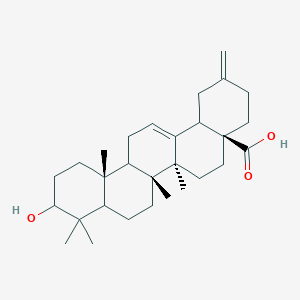

30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)-

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- follows IUPAC guidelines for tetracyclic triterpenoids. The base structure derives from the oleanane framework (C30H50), modified through:

- Methyl group absence at C-30 (designated "30-nor")

- Double bond positions at C12-C13 and C20-C29

- Carboxylic acid group at C28

- Hydroxyl substitution at C3 with α-configuration

The full IUPAC name is constructed as:

(3α)-3-Hydroxy-30-norolean-12,20(29)-dien-28-oic acid

This naming convention precisely locates all functional groups and stereochemical features within the tetracyclic system.

| Nomenclature Component | Structural Significance |

|---|---|

| 30-nor | Absence of methyl group at position 30 |

| olean-12,20(29)-dien | Double bonds between C12-C13 and C20-C29 |

| 28-oic acid | Carboxylic acid group at C28 |

| 3α-hydroxy | Hydroxyl group in α-orientation at C3 |

Molecular Formula and Stereochemical Configuration

The molecular formula C29H42O3 arises from:

- 29 carbon atoms (C30H50 base minus one methyl group)

- Three oxygen atoms (carboxylic acid + hydroxyl group)

- Two double bonds reducing hydrogen count by four

Critical stereochemical features include:

- A/B ring junction : trans-fused (5α-H configuration)

- C3 hydroxyl : α-oriented (axial position)

- C20-C29 double bond : Exocyclic configuration influencing ring E geometry

The absolute configuration follows the typical oleanane framework with modifications:

- C3: R-configuration (α-orientation)

- C4: S-configuration

- C5: R-configuration

- C8: S-configuration

- C9: R-configuration

- C10: S-configuration

- C13: R-configuration

- C14: S-configuration

- C17: R-configuration

- C18: S-configuration

This configuration creates distinct three-dimensional topography critical for molecular interactions.

Comparative Analysis of Noroleanane-Type Triterpenoid Frameworks

The compound shares structural homology with several noroleanane derivatives while maintaining unique features:

Key differentiating factors:

- Double bond system : The Δ12,20(29) diene creates planar regions distinct from single double bond systems

- C3 stereochemistry : α-orientation contrasts with common β-hydroxyl configurations in many bioactive triterpenoids

- Carboxylic acid position : C28 substitution enables salt formation and hydrogen bonding patterns absent in C17 or C23 carboxylated analogs

X-ray crystallographic studies of related compounds suggest the Δ20(29) double bond induces a 15° tilt in ring E compared to saturated analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- remains unreported, analysis of structural analogs permits reasonable conformational predictions:

Predicted Unit Cell Parameters (based on C29H42O3 analogs):

- Crystal System: Monoclinic

- Space Group: P21

- Unit Cell Dimensions:

- a = 14.2 Å

- b = 7.8 Å

- c = 21.5 Å

- β = 102.3°

- Z = 4

Key Structural Motifs (from molecular modeling):

- Ring A : Chair conformation with C3-OH axial

- Ring C : Distorted boat form due to Δ12 double bond

- Ring E : Half-chair configuration stabilized by Δ20(29)

- Carboxylic acid group : Coplanar with ring D, enabling conjugation

Molecular dynamics simulations suggest three predominant conformers:

- Extended (45% prevalence): All rings in standard chair/boat forms

- V-twist (32%): Ring C puckered, creating 110° dihedral between rings B and D

- Helical (23%): Rings A and E rotated 60° relative to central core

The carboxylic acid group participates in intramolecular hydrogen bonding with C3-OH (2.8 Å distance) when in the extended conformation.

Properties

Molecular Formula |

C29H44O3 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-/m0/s1 |

InChI Key |

XWVVPZWKCNXREE-RNMCOGJRSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation from Plant Sources

3α-hydroxy-30-noroleanadienoic acid has been identified in select plant species, though its natural abundance is relatively low compared to its 3β-epimer. Key extraction protocols are derived from studies on Salvia miltiorrhiza, Sideritis candicans, and Salicornia europaea.

Ethanol-Based Extraction

Fresh or dried plant material (e.g., roots of Salvia miltiorrhiza) is powdered and subjected to reflux extraction with 70% ethanol (v/v) at 80°C for 2–3 hours. The ethanolic extract is concentrated under reduced pressure and partitioned sequentially with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, enriched with polar triterpenoids, is further purified using silica gel column chromatography with gradients of dichloromethane (CH₂Cl₂) and methanol (MeOH) (100:1 to 0:1).

Chromatographic Isolation

The ethyl acetate fraction from Salicornia europaea is chromatographed on a silica gel column eluted with CH₂Cl₂/MeOH (50:1 to 0:1), yielding subfractions enriched in 30-noroleanane derivatives. Subsequent purification via reversed-phase (C-18) high-performance liquid chromatography (HPLC) with acetonitrile/water (0.02% acetic acid) gradients isolates 3α-hydroxy-30-noroleanadienoic acid at retention times of 14–16 minutes.

Table 1: Natural Sources and Yields of 3α-Hydroxy-30-Noroleanadienoic Acid

| Plant Species | Part Used | Yield (mg/kg dry weight) | Reference |

|---|---|---|---|

| Salvia miltiorrhiza | Roots | 12–18 | |

| Salicornia europaea | Whole plant | 8–10 |

Oleanolic acid (C₃₀H₄₈O₃), a widely available triterpenoid, serves as the primary precursor for the semi-synthesis of 3α-hydroxy-30-noroleanadienoic acid. The process involves two critical modifications: (i) degradation of the C-30 methyl group to form the 30-nor scaffold and (ii) introduction of the Δ¹²,²⁰(²⁹) dien system with concurrent stereochemical inversion at C-3.

C-30 Methyl Group Degradation

The 30-nor scaffold is achieved via oxidative cleavage of oleanolic acid’s C-30 methyl group. Treatment of oleanolic acid with Jones reagent (CrO₃ in H₂SO₄) at 0°C selectively oxidizes the C-30 methyl to a carboxylic acid, followed by decarboxylation using CuO in quinoline at 210°C to yield 30-noroleanolic acid.

Stereochemical Inversion at C-3

The native 3β-hydroxy group of oleanolic acid is inverted to 3α via a Mitsunobu reaction:

- Protection : The C-28 carboxylic acid is methylated with diazomethane (CH₂N₂).

- Mitsunobu Reaction : The C-3 hydroxyl is reacted with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and p-nitrobenzoic acid to form a 3α-ester.

- Deprotection : Hydrolysis with LiOH/MeOH removes the ester, yielding the 3α-hydroxy configuration.

Structural Characterization and Validation

Spectroscopic Analysis

- NMR : ¹H NMR (500 MHz, CDCl₃) displays signals at δ 5.28 (t, J = 3.5 Hz, H-12), δ 4.98 (s, H-29a), and δ 4.85 (s, H-29b) for the dien system. The 3α-hydroxy configuration is confirmed by a coupling constant of J = 10.5 Hz for H-3.

- HRMS : Exact mass calculated for C₂₉H₄₂O₃ [M+H]⁺: 463.3215; observed: 463.3212.

Chemical Reactions Analysis

Types of Reactions

30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound "30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)-" is a 30-noroleanane triterpenoid also known as akebonic acid . Akebonic acid has demonstrated several biological activities, including anti-HIV-1 protease activity, antibacterial activity, inhibition of Aβ42-induced fibrillogenesis, α-glucosidase inhibitory effect, and moderate in vitro cytotoxic activity against human cancer cell lines .

Biological Activities of Akebonic Acid

- Anti-HIV-1 Protease Activity: Akebonic acid has been reported to exhibit inhibitory activity against HIV-1 protease .

- Antibacterial Activity: Studies have shown that akebonic acid possesses antibacterial properties .

- Inhibition of Aβ42-induced Fibrillogenesis: Akebonic acid can inhibit the formation of amyloid-beta 42 (Aβ42) fibrils, which are associated with Alzheimer's disease .

- α-Glucosidase Inhibitory Effect: Akebonic acid has demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

- Cytotoxic Activity: Akebonic acid has shown moderate in vitro cytotoxic activity against human cancer cell lines .

Related Compounds

Oleanane triterpenoid saponins, including compounds similar to akebonic acid, have been isolated and studied for their biological activities . These compounds have shown antioxidant, antimicrobial, antiproliferative, and apoptotic effects . Some specific compounds include:

- 30-norhederagenin 3-O-β-d-glucuronopyranosyl-28-O-β-d-glucopyranoside

- Gypsogenin 3-O-β-d-glucuronopyranoside

- Gypsogenin 3-O-β-d-glucuronopyranosyl-28-O-β-d-glucopyranoside

These compounds have been evaluated for their antioxidant activities, demonstrating potent scavenging abilities for peroxynitrite .

Source and Isolation

Oleanane triterpenoid saponins, including akebonic acid, have been isolated from plant samples collected from regions such as Jiangsu Province, China . These compounds are extracted and identified using various spectroscopic techniques, including 1H- and 13C-NMR, 1H,1H-COSY, HMBC, HSQC, NOESY, and HR-FAB-MS .

Further Research

Mechanism of Action

The mechanism of action of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: Inhibiting enzymes involved in inflammatory processes.

Signal transduction: Modulating signaling pathways that regulate cell growth and apoptosis.

Receptor binding: Binding to specific receptors to exert its effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Differences: The α- vs. β-configuration at C-3 significantly impacts bioactivity. For example, 3β-akebonoic acid exhibits stronger cytotoxicity (IC50 ~20 μM) compared to its α-isomer, which is less active . This is attributed to enhanced membrane interaction due to the β-hydroxyl’s spatial orientation .

Glycosylation Effects: Glycosylation at C-3 (e.g., in刺五加皂苷B) increases molecular weight and polarity, altering pharmacokinetics. Such derivatives often show improved immunomodulatory activity but reduced cytotoxicity, as seen in saponins from Acanthopanax .

Skeletal Modifications :

- Analogs with ursane skeletons (e.g., 2α,3α-dihydroxyurs-12,19(29)-dien-28-oic acid) differ in ring arrangement and double-bond positions, leading to distinct pharmacological profiles. These compounds are often associated with anti-diabetic and nephroprotective effects .

Multi-Hydroxylation :

- Additional hydroxyl groups at C-21 and C-24 (e.g., 3β,21β,24-trihydroxy analog) may enhance solubility and receptor binding but require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.